molecular formula C6H12N4O B13627211 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

Cat. No.: B13627211
M. Wt: 156.19 g/mol
InChI Key: RQQULDLGWAVFCG-UHFFFAOYSA-N
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Description

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol typically involves the reaction of ethyl hydrazinecarboxylate with ethyl isocyanate to form the triazole ring. This intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
  • 2-Amino-2-(1-ethyl-1h-1,2,3-triazol-5-yl)ethan-1-ol
  • 2-Amino-2-(1-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-ol

Uniqueness

2-Amino-2-(1-ethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol is unique due to the specific positioning of the amino and hydroxyl groups on the triazole ring. This positioning can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-amino-2-(2-ethyl-1,2,4-triazol-3-yl)ethanol

InChI

InChI=1S/C6H12N4O/c1-2-10-6(5(7)3-11)8-4-9-10/h4-5,11H,2-3,7H2,1H3

InChI Key

RQQULDLGWAVFCG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(CO)N

Origin of Product

United States

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